1-ethyl-N-(3-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
Description
1-Ethyl-N-(3-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (molecular formula: C₂₀H₂₀N₂O₃; molecular weight: 336.39 g/mol) is a quinoline-3-carboxamide derivative characterized by:
- A 4-hydroxy-2-oxo-1,2-dihydroquinoline core.
- An ethyl substituent at the 1-position of the quinoline ring.
- A 3-ethylphenyl group attached via the carboxamide nitrogen.
Its structural features align with pharmacomodulation strategies aimed at optimizing pharmacokinetics and target engagement.
Properties
IUPAC Name |
1-ethyl-N-(3-ethylphenyl)-4-hydroxy-2-oxoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-13-8-7-9-14(12-13)21-19(24)17-18(23)15-10-5-6-11-16(15)22(4-2)20(17)25/h5-12,23H,3-4H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCVGQXZZMPJJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(3-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-ethylphenylamine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the quinoline core. Subsequent functionalization steps introduce the hydroxy and carboxamide groups under controlled conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions. The final product is purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-(3-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone under strong oxidizing conditions.
Reduction: The carbonyl group in the quinoline core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a quinoline-4-one derivative.
Reduction: Formation of a 4-hydroxyquinoline derivative.
Substitution: Formation of various alkyl or aryl substituted quinoline derivatives.
Scientific Research Applications
1-ethyl-N-(3-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(3-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of quinoline-3-carboxamides is highly dependent on substituents at the 1-position (R₁) and the carboxamide nitrogen (R₂). Below is a comparative analysis:
Table 1: Key Structural Analogues and Their Properties
Key Observations:
R₁ Substituent (1-position):
- Ethyl vs. Allyl/Butyl: Ethyl provides moderate steric bulk, balancing solubility and membrane permeability. Allyl and butyl groups may enhance lipophilicity but risk metabolic instability .
- Methyl (Tasquinimod): Methyl at R₁ simplifies synthesis but may reduce conformational flexibility compared to ethyl .
Halogenated Phenyls (e.g., 3-chloro): Chlorine’s electron-withdrawing nature enhances binding affinity in some analogues but may increase toxicity risks . Heterocyclic Groups (e.g., 3-pyridylmethyl): Improve water solubility and interaction with polar residues in enzyme active sites .
Pharmacological Activity
Analgesic Activity:
- Analogues like N-(3-chlorophenyl)-1-allyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide exhibit 50–60% reduction in acetic acid-induced writhing in mice at 20 mg/kg, comparable to Piroxicam .
- N-(3-pyridylmethyl) derivatives demonstrate superior efficacy (~70% inhibition) due to enhanced target engagement .
Anticancer Potential:
- Tasquinimod, a structurally complex analogue, inhibits tumor angiogenesis via HDAC and immunomodulatory pathways . The target compound’s simpler structure may lack this polypharmacology but could serve as a scaffold for further optimization.
Biological Activity
1-Ethyl-N-(3-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and research.
Chemical Structure and Properties
The compound is characterized by a quinoline core with a hydroxy group at the 4-position and a carboxamide group at the 3-position. The ethyl groups on both the nitrogen and the phenyl ring enhance its solubility and biological activity.
| Property | Details |
|---|---|
| IUPAC Name | 1-ethyl-N-(3-ethylphenyl)-4-hydroxy-2-oxoquinoline-3-carboxamide |
| Molecular Formula | C20H22N2O3 |
| Molecular Weight | 338.40 g/mol |
| CAS Number | 941982-99-6 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from precursors like 3-ethylphenylamine and ethyl acetoacetate. The process includes condensation, cyclization, and functionalization steps to introduce the necessary functional groups under controlled conditions.
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit significant antimicrobial activity. In vitro studies have shown that 1-ethyl-N-(3-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide demonstrates moderate antibacterial effects against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest its potential as an antibacterial agent .
Anticancer Activity
The compound's mechanism of action in cancer treatment involves the inhibition of specific enzymes linked to cell proliferation. Studies have indicated that it may interfere with pathways crucial for tumor growth, making it a candidate for further exploration in anticancer therapies.
The biological activity of this compound is primarily attributed to its ability to bind with specific molecular targets, such as enzymes involved in metabolic pathways. For example, it may inhibit enzymes that contribute to tumor cell proliferation, leading to reduced cancer cell viability .
Study 1: Antimicrobial Evaluation
A study conducted on various derivatives of quinoline demonstrated that compounds similar to 1-ethyl-N-(3-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide showed promising antibacterial activities against resistant strains of bacteria. The study utilized a series of assays to determine MIC values, confirming the potential effectiveness of these compounds in treating infections caused by resistant bacteria .
Study 2: Anticancer Research
In another research effort focusing on anticancer properties, derivatives were tested for their ability to inhibit cancer cell lines. Results indicated that certain modifications on the quinoline scaffold enhanced cytotoxicity against specific cancer types. The study emphasized the importance of structural variations in optimizing biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
